![molecular formula C10H8O5 B11892619 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11892619.png)
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in green plants, fungi, and bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. Methods such as using green solvents and catalysts are employed to ensure sustainable production . Additionally, one-pot synthesis methods, which combine multiple reaction steps into a single process, are also used to enhance efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit catabolic enzymes such as hyaluronidase and collagenase, preserving the integrity of connective tissues . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and preventing cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6,7-Trihydroxy-2H-chromen-2-one: Another hydroxycoumarin with similar antioxidant properties.
7-Hydroxy-4-methyl-2H-chromen-2-one: Known for its antimicrobial and anti-inflammatory activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Exhibits sweet taste and is used in flavoring.
Uniqueness
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one stands out due to its unique combination of hydroxyl groups at positions 3, 6, and 7, which contribute to its potent antioxidant and therapeutic properties . This structural arrangement enhances its ability to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H8O5 |
---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
3,6,7-trihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-5-2-6(11)7(12)3-8(5)15-10(14)9(4)13/h2-3,11-13H,1H3 |
InChI-Schlüssel |
MEXVDPUMANAGEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.